![molecular formula C7H5F5N2S2 B2677720 5-Pentafluorosulfanyl-1H-benzo[D]imidazole-2(3H)-thione CAS No. 1211526-90-7](/img/structure/B2677720.png)
5-Pentafluorosulfanyl-1H-benzo[D]imidazole-2(3H)-thione
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Overview
Description
Benzimidazole derivatives are known for their wide range of biological activities . They are characterized by a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . They are also known as 1, 3-diazole .
Synthesis Analysis
A series of novel 5-hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivatives bearing natural product substructures has been successfully synthesized . These newly synthesized derivatives were characterized by 1H-NMR, 13C-NMR, and high-resolution mass spectral data .Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by 1H-NMR, 13C-NMR, and high-resolution mass spectral data . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
Benzimidazole derivatives have been screened as antitumor agents against various human tumor cell lines using MTT cell proliferation assays . Some of these compounds can effectively inhibit the growth of these cancerous cells .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Scientific Research Applications
Antitumor Activity
5-Pentafluorosulfanyl-1H-benzo[D]imidazole-2(3H)-thione: derivatives have been synthesized and evaluated for their antitumor properties . These compounds exhibit promising activity against cancer cell lines, including A549, HCC1937, and MDA-MB-468. Notably, compound 5b demonstrated the most potent inhibition (IC50 = 2.6 μM). Further investigations into the structure-activity relationships (SAR) of these derivatives are ongoing.
Urease Inhibition
Benzimidazole derivatives, including those containing the 5-pentafluorosulfanyl substituent, have been explored as urease inhibitors . Urease is an enzyme involved in urea hydrolysis, and inhibiting it can have therapeutic implications. The design and synthesis of novel benzimidazole derivatives, such as 5-pentafluorosulfanyl-1H-benzo[D]imidazole-2(3H)-thione, contribute to this field.
Regiocontrolled Synthesis of Imidazoles
Imidazoles play a crucial role in various functional molecules. Recent advances in the regiocontrolled synthesis of substituted imidazoles have highlighted their importance . While not specific to our compound, understanding imidazole synthesis methods can inform the design and preparation of related derivatives.
Computational Chemistry
Computational studies explore the electronic structure, reactivity, and thermodynamics of 5-pentafluorosulfanyl-1H-benzo[D]imidazole-2(3H)-thione. Density functional theory (DFT) calculations can provide insights into its stability, charge distribution, and potential interactions with other molecules.
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-(pentafluoro-λ6-sulfanyl)-1,3-dihydrobenzimidazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F5N2S2/c8-16(9,10,11,12)4-1-2-5-6(3-4)14-7(15)13-5/h1-3H,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUGFBPMCCLOGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(F)(F)(F)(F)F)NC(=S)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F5N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Pentafluorosulfanyl-1H-benzo[D]imidazole-2(3H)-thione |
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